molecular formula C7H6F2N2O4S B1387208 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide CAS No. 1040061-22-0

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide

Cat. No. B1387208
M. Wt: 252.2 g/mol
InChI Key: BBNCAUCNCDIBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859571B2

Procedure details

A solution of 2,4-difluoro-5-nitrobenzenesulfonyl chloride (21 g, 81 mmol) in THF (400 mL) at −60° C. was treated with methylamine hydrochloride (6.6 g, 97 mmol) and then treated dropwise with triethylamine (22.6 mL, 162 mmol). After stirring for 6 hours at −60 to −40° C. the mixture was adjusted to pH 3 with the addition of 15% aqueous HCl, diluted with water, and extracted with EtOAc. The organic extracts were dried (Na2SO4), concentrated, and subjected to flash chromatography (17% EtOAc-petroleum ether) to give 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide (8 g, 38%) as a brown solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.66-8.74 (m, 1 H), 7.20-7.25 (m, 1 H), 4.81-4.91 (m, 1 H), 2.78-2.81 (m, 3 H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[S:12](Cl)(=[O:14])=[O:13].Cl.CN.[CH2:19]([N:21](CC)CC)C.Cl>C1COCC1.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[S:12]([NH:21][CH3:19])(=[O:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)Cl
Name
Quantity
6.6 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 (± 10) °C
Stirring
Type
CUSTOM
Details
After stirring for 6 hours at −60 to −40° C. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.